molecular formula C16H19N5O2 B12033627 8-(Benzyl(methyl)amino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 332384-53-9

8-(Benzyl(methyl)amino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12033627
CAS No.: 332384-53-9
M. Wt: 313.35 g/mol
InChI Key: AVWJYSUZTLKGQJ-UHFFFAOYSA-N
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Description

8-(Benzyl(methyl)amino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group attached to the purine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyl(methyl)amino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with benzyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyl(methyl)amino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(Benzyl(methyl)amino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 8-(Benzyl(methyl)amino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    PRL-8-53: A nootropic compound with a similar structure, known for its cognitive-enhancing properties.

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

Uniqueness

8-(Benzyl(methyl)amino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

332384-53-9

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

8-[benzyl(methyl)amino]-7-ethyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C16H19N5O2/c1-4-21-12-13(20(3)16(23)18-14(12)22)17-15(21)19(2)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,18,22,23)

InChI Key

AVWJYSUZTLKGQJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

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